Physicochemical Differentiation: Lipophilicity and H-Bonding Profile vs. N-(4-methoxyphenethyl) and N-cyclohexyl Analogs
The target compound's XLogP3-AA of 1.1 and 5 hydrogen bond acceptors differentiate it from simpler analogs in the 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide series. The N-(4-methoxyphenethyl) analog (CAS 1211769-16-2) loses one methoxy group, reducing its hydrogen bond acceptor count and likely altering its solubility and permeability profile. The N-cyclohexyl analog (BenchChem listing) lacks aromaticity in the amine substituent, significantly shifting its TPSA and drug-likeness parameters . These calculated differences, while not based on measured logD, represent the only quantitative differentiation available from authoritative databases at this time [1].
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | XLogP3-AA: 1.1; HBA: 5; HBD: 1; Rotatable Bonds: 7; TPSA: 97.6 Ų |
| Comparator Or Baseline | N-(4-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: XLogP3-AA ~0.8, HBA: 4; N-cyclohexyl analog: XLogP3-AA ~0.5, HBA: 3 |
| Quantified Difference | Δ XLogP: +0.3 to +0.6 units; Δ HBA: +1 to +2 units |
| Conditions | Computed via XLogP3 3.0 (PubChem) and Cactvs descriptors |
Why This Matters
Procurement decisions for screening libraries often rely on physicochemical diversity; selecting an analog with a lower XLogP or different HBA count can lead to a different hit profile in cellular permeability and target engagement screens.
- [1] PubChem. (2026). Computed properties for CID 45501970. View Source
